7-Acetyllycopsamine

Description

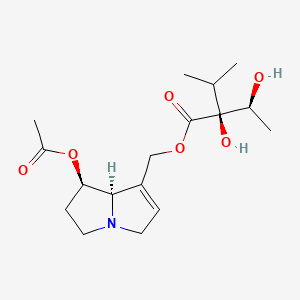

Structure

3D Structure

Properties

IUPAC Name |

[(7R,8R)-7-acetyloxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO6/c1-10(2)17(22,11(3)19)16(21)23-9-13-5-7-18-8-6-14(15(13)18)24-12(4)20/h5,10-11,14-15,19,22H,6-9H2,1-4H3/t11-,14+,15+,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKDOFSJTBIDAHX-OFSOMGBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1C(CC2)OC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)OC(=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50223742 | |

| Record name | Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, ((1R,7aR)-1-(acetyloxy)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl)methyl ester, (2S,3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50223742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73544-48-6 | |

| Record name | 7-Acetyllycopsamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73544-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lycopsamine `1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073544486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, ((1R,7aR)-1-(acetyloxy)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl)methyl ester, (2S,3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50223742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-ACETYLLYCOPSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E96Z64UMM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Botanical Origins of 7-Acetyllycopsamine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the natural plant sources of 7-Acetyllycopsamine, a pyrrolizidine alkaloid of significant interest to the scientific and pharmaceutical communities. Geared towards researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the botanical distribution, quantification, and extraction methodologies for this compound.

Executive Summary

This compound is a naturally occurring pyrrolizidine alkaloid predominantly found in various species within the Boraginaceae family. This guide identifies key plant sources, presents available quantitative data on its concentration, details established experimental protocols for its isolation and analysis, and illustrates the biosynthetic pathway of related lycopsamine-type alkaloids. This information serves as a critical resource for professionals engaged in natural product chemistry, toxicology, and drug discovery.

Natural Sources of this compound

This compound, along with its isomers and related compounds, has been identified in several species of the Boraginaceae family. These plants synthesize a variety of pyrrolizidine alkaloids as part of their chemical defense mechanisms.

Key Plant Genera:

-

Symphytum (Comfrey): Species such as Symphytum officinale are well-documented sources of this compound and its N-oxide form.[1][2] The roots of comfrey generally contain higher concentrations of pyrrolizidine alkaloids compared to the leaves.[3][4]

-

Borago (Borage): Borago officinalis is another significant source, containing a complex mixture of pyrrolizidine alkaloids, including this compound and its isomer, 7-acetylintermedine.[5]

-

Anchusa (Alkanet): Various Anchusa species are known to produce lycopsamine-type alkaloids, including this compound.[6][7]

-

Echium (Viper's Bugloss): Species like Echium vulgare have been shown to contain this compound among other pyrrolizidine alkaloids.[7][8]

-

Heliotropium (Heliotrope): Certain species within this genus also produce lycopsamine-type alkaloids.[9]

-

Lappula and Pulmonaria: this compound has also been reported in Lappula myosotis and Pulmonaria obscura.[10]

Quantitative Data on this compound Content

The concentration of this compound and other pyrrolizidine alkaloids can vary significantly based on the plant species, part of the plant, developmental stage, and environmental conditions. The following table summarizes available quantitative data for total pyrrolizidine alkaloids (PAs), which includes this compound, in select species. It is important to note that specific quantitative data for this compound alone is often limited, with many studies reporting on the total PA content or a profile of major alkaloids.

| Plant Species | Plant Part | Total Pyrrolizidine Alkaloid Content (µg/g dry weight) | Major Pyrrolizidine Alkaloids Including this compound | Reference |

| Symphytum officinale | Root | 1380 - 8320 | Symphytine, symlandine, echimidine, lycopsamine, and acetyl-lycopsamine | [3] |

| Symphytum officinale | Leaf | 15 - 55 | Lycopsamine, intermedine, and their N-oxides, 7'-acetylintermedine, 7'-acetyllycopsamine N-oxide | [2][3] |

| Borago officinalis | Leaves & Stems | < 10 | Lycopsamine, amabiline, acetyllycopsamine, acetylintermedine | [5] |

Experimental Protocols

The extraction, isolation, and quantification of this compound from plant matrices require specific and sensitive analytical techniques.

Extraction of Pyrrolizidine Alkaloids from Plant Material

A common method for the extraction of pyrrolizidine alkaloids, including this compound, from dried and ground plant material involves the following steps:

-

Solid-Liquid Extraction: The plant material is extracted with an acidic aqueous solution (e.g., 0.05 M H₂SO₄) to protonate the alkaloids and increase their solubility in the aqueous phase. This is often performed using sonication or shaking for a defined period.

-

Reduction of N-oxides (if necessary): Since a significant portion of pyrrolizidine alkaloids in plants exists as N-oxides, a reduction step is often employed to convert them to their corresponding tertiary amine forms for easier analysis, particularly by GC-MS. This can be achieved by adding a reducing agent like zinc dust and stirring.

-

Purification by Solid-Phase Extraction (SPE): The acidic extract is then passed through a cation-exchange SPE cartridge. The protonated alkaloids are retained on the column, while neutral and acidic compounds are washed away. The alkaloids are subsequently eluted with a basic organic solvent (e.g., dichloromethane/isopropanol/ammonium hydroxide mixture).

-

Solvent Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a suitable solvent (e.g., methanol) for chromatographic analysis.

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and selective method for the quantification of this compound and other pyrrolizidine alkaloids.

-

Chromatographic Separation: A reversed-phase C18 column is typically used with a gradient elution program. The mobile phase often consists of a mixture of water and acetonitrile or methanol, both containing a small amount of an acidifier like formic acid to ensure the analytes are in their protonated form.

-

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in the positive ion mode. Quantification is achieved through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for this compound are monitored. For this compound (M+H)⁺, the precursor ion is m/z 342.2, with characteristic product ions at m/z 120.1 and 138.1.

Biosynthesis and Signaling Pathways

Biosynthesis of Lycopsamine-Type Pyrrolizidine Alkaloids

The biosynthesis of lycopsamine-type alkaloids, including this compound, originates from the polyamines putrescine and spermidine. The core pathway involves the formation of homospermidine, which is then converted to the first necine base, trachelanthamidine. Further enzymatic modifications, including hydroxylation and esterification with necic acids, lead to the diverse array of lycopsamine-type alkaloids. The final acetylation step at the C7 position would yield this compound.

Signaling Pathways

To date, specific signaling pathways in either plants or animals that are directly modulated by this compound have not been extensively elucidated in the scientific literature. The primary biological activity of toxic pyrrolizidine alkaloids is associated with their metabolic activation in the liver to reactive pyrrolic esters, which can form adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity and genotoxicity.[11] Further research is required to understand any specific signaling cascades that may be initiated by this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from plant material.

Conclusion

This compound is a pyrrolizidine alkaloid found in a range of plants, primarily within the Boraginaceae family. This guide has provided a consolidated overview of its natural sources, available quantitative data, and detailed methodologies for its extraction and analysis. The biosynthetic pathway for related alkaloids has been outlined, highlighting the current gap in knowledge regarding specific signaling pathways involving this compound. The information presented herein is intended to serve as a valuable technical resource to support ongoing and future research in the field of natural product chemistry and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. LC-MS/MS Evaluation of Pyrrolizidine Alkaloids Profile in Relation to Safety of Comfrey Roots and Leaves from Polish Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ema.europa.eu [ema.europa.eu]

- 4. Symphytum Species: A Comprehensive Review on Chemical Composition, Food Applications and Phytopharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. plants.sdsu.edu [plants.sdsu.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C17H27NO6 | CID 156006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the 7-Acetyllycopsamine Biosynthesis Pathway in Boraginaceae

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of 7-acetyllycopsamine, a pyrrolizidine alkaloid (PA) of the lycopsamine type, within the Boraginaceae plant family. PAs are a diverse group of plant secondary metabolites known for their role in chemical defense and their potential toxicity. This document details the current understanding of the biosynthetic pathway, from the initial formation of the necine base via the well-characterized enzyme homospermidine synthase (HSS), to the subsequent and less understood diversification steps of esterification and acetylation. While the core pathway is established, the specific enzymes catalyzing the final modifications to produce this compound remain uncharacterized. This guide synthesizes available data, outlines key experimental protocols used to study the pathway, and utilizes pathway and workflow diagrams to visually represent complex processes. This document is intended for researchers, scientists, and drug development professionals working on natural product biosynthesis, plant biochemistry, and toxicology.

Introduction

Pyrrolizidine alkaloids (PAs) are a significant class of heterocyclic organic compounds produced by an estimated 3% of the world's flowering plants as a defense mechanism against herbivores[1][2]. They are particularly abundant in the families Boraginaceae, Asteraceae (tribe Senecioneae), and Fabaceae (tribe Crotalarieae)[1][3]. PAs consist of a bicyclic necine base esterified with one or more necic acids[2][4]. The structural diversity of PAs is vast, with hundreds of unique compounds identified, arising from different necine bases, necic acids, and further modifications like N-oxidation, hydroxylation, and acetylation[2].

Many PAs are hepatotoxic, and their presence as contaminants in herbal medicines, honey, and other food products poses a significant health risk to humans and livestock[3][5]. Within the Boraginaceae family, lycopsamine-type PAs are common[2]. These are open-chain diesters, such as this compound, which is an ester of a necine base, a C7 necic acid, and an acetyl group. Understanding the biosynthetic pathway of these compounds is crucial for controlling their presence in agricultural products and for potentially harnessing their biological activities.

This guide focuses specifically on the biosynthetic pathway leading to this compound, summarizing the known enzymatic steps and highlighting areas requiring further research.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Necine Base Formation: The synthesis of the core pyrrolizidine ring structure.

-

Diversification to Lycopsamine: The esterification of the necine base with a necic acid.

-

Final Acetylation: The addition of an acetyl group to form the final product.

Necine Base Formation (The Core Pathway)

The initial steps in PA biosynthesis, leading to the formation of the necine base, are the most well-understood part of the pathway. The common precursor for lycopsamine-type PAs is the necine base trachelanthamidine[6].

The pathway begins with the polyamines putrescine and spermidine, which are derived from primary metabolism[7].

-

Homospermidine Synthesis: The first committed step is the formation of the rare polyamine homospermidine. This reaction is catalyzed by homospermidine synthase (HSS) , the only enzyme in the PA pathway that has been extensively characterized[2][8][9]. HSS transfers an aminobutyl group from spermidine to putrescine[7][10][11]. Molecular studies have shown that HSS genes evolved independently on multiple occasions in different plant lineages through the duplication of a gene encoding deoxyhypusine synthase (DHS), an enzyme involved in primary metabolism[7][8][12].

-

Oxidation and Cyclization: Homospermidine is then believed to be oxidized by a copper-dependent diamine oxidase[2][6]. This is followed by a series of cyclization and reduction steps to form the characteristic bicyclic pyrrolizidine structure of the necine base[2]. For lycopsamine-type alkaloids, this process yields trachelanthamidine[6][13]. While the intermediates have been defined through tracer experiments, the specific enzymes for these latter steps have not been isolated.

References

- 1. mdpi.com [mdpi.com]

- 2. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Tissue distribution, core biosynthesis and diversification of pyrrolizidine alkaloids of the lycopsamine type in three Boraginaceae species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. academic.oup.com [academic.oup.com]

- 9. doaj.org [doaj.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. Biosynthesis of pyrrolizidine alkaloids: putrescine and spermidin...: Ingenta Connect [ingentaconnect.com]

- 12. Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrrolizidine alkaloid biosynthesis. Synthesis of 3H-labelled trachelanthamidine and isoretronecanol and their incorporation into three pyrrolizidine bases (necines) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

The Biological Activity of 7-Acetyllycopsamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Acetyllycopsamine is a pyrrolizidine alkaloid (PA), a class of natural compounds known for their potential toxicity, particularly hepatotoxicity.[1][2] As a member of this group, this compound is recognized as a mild hepatotoxin.[1] Found in various plant species, the presence of such PAs in the food chain and herbal remedies raises concerns for human and animal health, necessitating a thorough understanding of their biological activities. This technical guide provides a comprehensive overview of the known biological effects of this compound, with a focus on its toxicological profile, relevant experimental protocols, and associated molecular pathways.

Quantitative Toxicological Data

Quantitative data on the specific toxicity of this compound is limited in publicly available literature. However, a study in mice has provided an in vivo data point for its inflammatory potential.

| Parameter | Species | Route of Administration | Dose | Observed Effect | Reference |

| Inflammation | Mouse (C57BL/6J male) | Single dose | 750 mg/kg | Induces liver inflammation, measured by significantly greater serum alanine transaminase (ALT) scores compared to controls. | [1] |

It is important to note that the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals classifies this compound as fatal if swallowed, in contact with skin, or if inhaled, indicating high acute toxicity.[2]

Experimental Protocols

The following are detailed methodologies for key experimental assays relevant to assessing the biological activity of this compound and other pyrrolizidine alkaloids.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and cytotoxicity.[3][4][5]

Principle: Metabolically active cells with functional mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[3][4]

Materials:

-

Hepatocyte cell line (e.g., HepG2, HepaRG)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, SDS-HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed hepatocytes into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

In Vivo Hepatotoxicity Assessment in Mice

This protocol outlines a general procedure for evaluating the hepatotoxicity of this compound in a mouse model.[6]

Principle: Administration of a hepatotoxic substance to mice can induce liver injury, which can be assessed by measuring biochemical markers in the serum and by histological examination of the liver tissue.

Materials:

-

Mice (e.g., C57BL/6)

-

This compound

-

Vehicle for administration (e.g., saline, corn oil)

-

Anesthesia

-

Blood collection supplies

-

Formalin (10%) for tissue fixation

-

Equipment for serum biochemistry analysis (e.g., ALT, AST measurement)

-

Histology equipment

Procedure:

-

Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week before the experiment.

-

Dosing: Administer this compound via the desired route (e.g., oral gavage, intraperitoneal injection) at various doses. A control group should receive the vehicle only.

-

Monitoring: Observe the animals for clinical signs of toxicity at regular intervals.

-

Blood and Tissue Collection: At a predetermined time point (e.g., 24, 48, or 72 hours post-dosing), anesthetize the mice and collect blood via cardiac puncture. Perfuse the liver with saline and then excise it.

-

Serum Biochemistry: Separate the serum from the blood and measure the levels of liver enzymes such as alanine transaminase (ALT) and aspartate transaminase (AST).

-

Histopathology: Fix a portion of the liver in 10% formalin, embed it in paraffin, section it, and stain with hematoxylin and eosin (H&E). A pathologist should then examine the slides for signs of liver damage, such as necrosis, inflammation, and steatosis.

Signaling Pathways and Molecular Mechanisms

The hepatotoxicity of pyrrolizidine alkaloids like this compound is believed to involve several interconnected molecular pathways. While specific studies on this compound are scarce, research on closely related PAs provides insights into the likely mechanisms.

Metabolic Activation and Oxidative Stress

Pyrrolizidine alkaloids are generally inert and require metabolic activation by cytochrome P450 enzymes in the liver to form reactive pyrrolic esters. These metabolites can then alkylate cellular macromolecules, leading to cytotoxicity. A key consequence of this process is the generation of reactive oxygen species (ROS), leading to oxidative stress.

Metabolic activation of this compound leading to oxidative stress.

Induction of Apoptosis

Studies on a mixture of the PAs intermedine and lycopsamine have shown the induction of apoptosis in hepatocytes.[7][8] This process involves both the intrinsic (mitochondrial) and extrinsic pathways, as well as endoplasmic reticulum (ER) stress.[7][8]

Intrinsic Apoptotic Pathway: Oxidative stress can lead to mitochondrial dysfunction, characterized by the release of cytochrome c into the cytoplasm. This triggers the activation of caspase-9 and subsequently the executioner caspase-3, leading to apoptosis.

ER Stress-Mediated Apoptosis: The accumulation of unfolded or misfolded proteins in the ER due to cellular stress can trigger the unfolded protein response (UPR). Prolonged ER stress can lead to apoptosis through the activation of the PERK/eIF2α/ATF4/CHOP pathway.

Simplified signaling pathways of PA-induced apoptosis.

Regulation of Nuclear Receptors

The nuclear receptors Farnesoid X Receptor (FXR) and Pregnane X Receptor (PXR) are key regulators of bile acid, lipid, and xenobiotic metabolism in the liver.[9][10][11] Hepatotoxic compounds can dysregulate the activity of these receptors, contributing to liver injury. While direct evidence for this compound is lacking, it is plausible that its hepatotoxicity involves interference with FXR and PXR signaling, leading to impaired detoxification and bile acid homeostasis.

Potential dysregulation of FXR and PXR by this compound.

Conclusion

This compound exhibits significant biological activity, primarily characterized by its hepatotoxicity. While specific quantitative data for this compound remains limited, its classification as a pyrrolizidine alkaloid and available in vivo data confirm its potential for inducing liver inflammation. The underlying molecular mechanisms likely involve metabolic activation to reactive metabolites, induction of oxidative stress, and subsequent triggering of apoptosis through mitochondrial and ER stress pathways. Further research is warranted to fully elucidate the specific dose-response relationships and molecular targets of this compound to better assess its risk to human and animal health. The experimental protocols and pathway diagrams provided in this guide offer a framework for future investigations into the biological activity of this and other related pyrrolizidine alkaloids.

References

- 1. This compound - Lifeasible [lifeasible.com]

- 2. This compound | C17H27NO6 | CID 156006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchhub.com [researchhub.com]

- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. Early Detection of Acute Drug-Induced Liver Injury in Mice by Noninvasive Near-Infrared Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Combined Hepatotoxicity and Toxicity Mechanism of Intermedine and Lycopsamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Regulation of FXR Transcriptional Activity in Health and Disease: Emerging Roles of FXR Cofactors and Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of PXR in drug metabolism: chemical and structural perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of FXR transcriptional activity in health and disease: Emerging roles of FXR cofactors and post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of 7-Acetyllycopsamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Acetyllycopsamine is a pyrrolizidine alkaloid (PA), a class of natural compounds found in numerous plant species worldwide, including those of the Boraginaceae, Asteraceae, and Fabaceae families.[1] PAs are well-documented for their hepatotoxic, genotoxic, and carcinogenic properties, posing a significant risk to both human and animal health through the contamination of foodstuffs and herbal remedies.[2][3] this compound, specifically, has been identified as a mild hepatotoxin capable of inducing liver inflammation.[4][5] This technical guide provides a comprehensive overview of the available toxicological data on this compound, focusing on its chemical properties, mechanisms of toxicity, and relevant experimental findings.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | [(7R,8R)-7-acetyloxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | [6] |

| Molecular Formula | C17H27NO6 | [6] |

| Molecular Weight | 341.4 g/mol | [6] |

| CAS Number | 73544-48-6 | [6] |

| Appearance | Solid (form may vary) | [7] |

| Synonyms | Acetyllycopsamine | [6][8] |

Toxicological Data

Specific quantitative toxicological data for this compound, such as LD50, NOAEL, and IC50 values, are not well-documented in publicly available literature. However, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a qualitative hazard assessment.

Table 1: GHS Hazard Classification for this compound [6]

| Hazard Class | Hazard Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 2 | Danger | H300: Fatal if swallowed |

| Acute Toxicity, Dermal | Category 2 | Danger | H310: Fatal in contact with skin |

| Acute Toxicity, Inhalation | Category 2 | Danger | H330: Fatal if inhaled |

This classification indicates a high degree of acute toxicity.

In Vivo Data: A study in C57BL/6J male mice demonstrated that a single 750 mg/kg dose of this compound induces liver inflammation, as indicated by significantly elevated serum alanine transaminase (ALT) scores compared to controls.[5]

Mechanism of Toxicity

The toxicity of this compound is characteristic of 1,2-unsaturated pyrrolizidine alkaloids. The parent compound is relatively inert but undergoes metabolic activation in the liver, primarily by cytochrome P450 enzymes, to form highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPs).[2][9]

Metabolic Activation

The metabolic activation of PAs is a critical step in their toxicity. Cytochrome P450 monooxygenases, particularly isoforms in the CYP3A family, are implicated in the dehydrogenation of the necine base of this compound to form the corresponding DHP.[9] This reactive electrophile is the ultimate toxic metabolite.

Figure 1: Metabolic activation of this compound.

Cellular Damage

The reactive DHP metabolite can covalently bind to cellular macromolecules, including DNA and proteins, forming adducts.[9] These adducts can disrupt normal cellular function, leading to cytotoxicity, genotoxicity, and carcinogenicity.

Figure 2: Formation of adducts and subsequent cellular damage.

Hepatotoxicity

The liver is the primary target organ for PA toxicity due to the high concentration of metabolic enzymes. The binding of DHP to hepatic cellular components can trigger a cascade of events leading to liver injury, including:

-

Hepatocellular Necrosis: Direct chemical injury to hepatocytes.

-

Apoptosis: Programmed cell death initiated by cellular damage. This process involves the activation of a cascade of caspases (cysteine-aspartic proteases).

-

Inflammation: The release of damage-associated molecular patterns (DAMPs) from necrotic cells can trigger an inflammatory response, characterized by the infiltration of immune cells and the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Signaling pathways involving JNK (c-Jun N-terminal kinase) and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) are often implicated in the inflammatory response to liver injury.

Figure 3: Generalized pathways of PA-induced hepatotoxicity.

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of this compound are not available in the public domain. However, standardized guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) are typically followed for such assessments.

In Vivo Acute Oral Toxicity (Representative Protocol based on OECD Guideline 423)

This protocol describes a stepwise procedure to classify a substance based on its acute oral toxicity.

References

- 1. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 2. Mechanisms of liver disease: The crosstalk between the NF-κB and JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sublethal executioner caspase activation in hepatocytes promotes liver regeneration through the JAK/STAT3 pathway | PLOS Biology [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. researchgate.net [researchgate.net]

- 7. Caspase 3 inactivation protects against hepatic cell death and ameliorates fibrogenesis in a diet induced NASH model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C17H27NO6 | CID 156006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. oecd.org [oecd.org]

Unveiling 7-Acetyllycopsamine: A Technical Guide to its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Acetyllycopsamine is a pyrrolizidine alkaloid (PA), a class of naturally occurring compounds known for their potential biological activities. As a member of this diverse family, this compound has garnered interest within the scientific community. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, presenting key data in a structured format and detailing the experimental protocols for its study.

Chemical and Physical Properties

This compound is an ester of a necine base, which is characteristic of pyrrolizidine alkaloids. Its specific chemical structure and properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₇NO₆ | PubChem[1] |

| Molecular Weight | 341.4 g/mol | PubChem[1] |

| IUPAC Name | [(7R,8R)-7-acetyloxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | PubChem[1] |

| CAS Number | 73544-48-6 | PubChem[1] |

| Stereoisomers | 7-acetylintermedine, acetyllycopsamine, 7-O-Acetylechinatine | NIST WebBook[2] |

Discovery and Natural Occurrence

The initial identification of this compound, along with its isomer 7-acetylintermedine, was reported in commercial samples of Borago officinalis L. (borage), a plant belonging to the Boraginaceae family. A seminal 1984 study by Lüthy and colleagues was instrumental in detecting a series of seven pyrrolizidine alkaloids in borage, including the acetylated derivatives of lycopsamine and intermedine.[3]

Subsequent phytochemical investigations have identified this compound in other species of the Boraginaceae family, notably in Lappula myosotis Moench. A 2005 study by Wiedenfeld et al. detailed the isolation of four pyrrolizidine alkaloids from this plant, including lycopsamine, intermedine, and their acetyl derivatives.[4][5][6] The total alkaloid content in Lappula myosotis was found to be approximately 0.2%.[4][5]

Experimental Protocols

The isolation and identification of this compound involve a multi-step process, beginning with the extraction of crude alkaloids from plant material, followed by purification and structural elucidation using various analytical techniques. The following sections detail the methodologies adapted from the primary literature.

Extraction of Crude Pyrrolizidine Alkaloids from Lappula myosotis

A general procedure for the extraction of pyrrolizidine alkaloids from plant material, as described in the study of Lappula myosotis, is as follows:

-

Maceration: Dried and powdered plant material is macerated with an alcoholic solvent (e.g., methanol or ethanol) to extract a wide range of compounds, including the alkaloids.

-

Acid-Base Extraction: The resulting extract is subjected to an acid-base extraction to selectively isolate the alkaloids.

-

The crude extract is acidified, typically with sulfuric acid, to protonate the nitrogen atoms of the alkaloids, rendering them water-soluble.

-

The acidified extract is then washed with an organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic lipophilic compounds.

-

The aqueous phase containing the protonated alkaloids is then made basic with a strong base, such as ammonia, to deprotonate the alkaloids and make them soluble in organic solvents.

-

The basic aqueous solution is then extracted with an organic solvent (e.g., chloroform or dichloromethane) to yield the crude alkaloid mixture.

-

-

Reduction of N-oxides (if necessary): Pyrrolizidine alkaloids can exist as free bases or as N-oxides. To obtain the total alkaloid content, the N-oxides are often reduced to the corresponding tertiary amines using a reducing agent like zinc dust in an acidic medium.

Purification of this compound

The crude alkaloid mixture is a complex combination of different compounds. Therefore, chromatographic techniques are employed for the separation and purification of individual alkaloids.

-

Column Chromatography: The crude extract is subjected to column chromatography on a stationary phase like silica gel or alumina. A gradient of solvents with increasing polarity is used to elute the different alkaloids based on their affinity for the stationary phase.

-

Preparative Thin-Layer Chromatography (TLC): For further purification, preparative TLC can be used. The alkaloid mixture is applied as a band on a TLC plate, and after development, the band corresponding to this compound is scraped off and the compound is eluted with a suitable solvent.

-

High-Performance Liquid Chromatography (HPLC): For final purification and quantification, HPLC is the method of choice. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water (often with an acid modifier like formic acid) is typically used.

Structural Elucidation

The definitive identification of this compound is achieved through a combination of spectroscopic methods.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the precursor ion [M+H]⁺ is observed at m/z 342.1911.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for determining the detailed structure and stereochemistry of the molecule. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are employed to establish the connectivity of atoms within the molecule. The structural determination of acetyl derivatives of lycopsamine and intermedine from Lappula myosotis was confirmed using 2D-NMR.[6]

Quantitative Data

The following table summarizes the key quantitative data related to the characterization of this compound.

| Data Type | Value | Method | Source |

| Precursor Ion (m/z) | 342.1911 ([M+H]⁺) | LC-ESI-ITFT MS | PubChem[1] |

| Total Alkaloid Content in Lappula myosotis | ~ 0.2% | Not specified | Wiedenfeld et al., 2005[4][5] |

Note: Detailed quantitative yield of this compound from a specific plant source and comprehensive ¹H and ¹³C NMR data were not available in the reviewed literature.

Visualizations

Experimental Workflow for the Isolation of this compound

The following diagram illustrates a generalized workflow for the isolation of this compound from plant material.

Caption: Generalized workflow for the isolation of this compound.

Logical Relationship of Analytical Techniques

The following diagram illustrates the logical relationship between the different analytical techniques used in the identification and characterization of this compound.

References

- 1. This compound | C17H27NO6 | CID 156006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. [Pyrrolizidine alkaloids in medicinal plants of Boraginaceal: Borago officinalis L. and Pulmonaria officinalis L] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Spectroscopic and Mechanistic Insights into 7-Acetyllycopsamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the pyrrolizidine alkaloid, 7-Acetyllycopsamine. It includes a detailed analysis of its mass spectrometry characteristics and discusses the general nuclear magnetic resonance spectroscopic features of related compounds. Furthermore, this guide delves into the molecular mechanisms underlying the hepatotoxicity of pyrrolizidine alkaloids, offering a visual representation of the key signaling pathways involved.

Mass Spectrometry Data

Mass spectrometry is a critical tool for the identification and characterization of this compound. The following tables summarize the key data obtained from Liquid Chromatography-Electrospray Ionization-Ion Trap-Time of Flight (LC-ESI-ITFT) mass spectrometry.

Table 1: LC-ESI-ITFT MS Data for this compound [1]

| Parameter | Value |

| Molecular Formula | C₁₇H₂₇NO₆ |

| Molecular Weight | 341.40 g/mol |

| Precursor m/z | 342.1911 |

| Precursor Adduct | [M+H]⁺ |

| Ionization Mode | Positive |

| Fragmentation Mode | HCD |

Table 2: MS/MS Fragmentation Data for this compound [1]

| Precursor m/z | Collision Energy | Fragment m/z | Relative Abundance |

| 342.1911 | 10% (nominal) | 342.1914 | 999 |

| 342.1911 | 15% (nominal) | 342.1913 | 999 |

| 180.102 | 11 | ||

| 120.0807 | 7 |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR spectra are instrumental in determining the structure of the necine base and the esterifying acids. The chemical shifts and coupling patterns of the protons on the pyrrolizidine ring system provide information about its stereochemistry.

¹³C NMR spectroscopy is a powerful technique for elucidating the carbon skeleton of these alkaloids. The chemical shifts of the carbon atoms are sensitive to their chemical environment and can be used to identify the different structural motifs within the molecule.

Experimental Protocols

LC-MS/MS Analysis of Pyrrolizidine Alkaloids

The following is a representative protocol for the analysis of pyrrolizidine alkaloids in plant material, which can be adapted for this compound.[2][3][4][5]

-

Homogenize 1-2 g of the plant material.

-

Extract the sample with an acidic aqueous solution (e.g., 0.05 M sulfuric acid) using ultrasonication.

-

Centrifuge the mixture and collect the supernatant.

-

Neutralize the extract and perform solid-phase extraction (SPE) using a C18 cartridge for purification.

-

Wash the cartridge and elute the alkaloids with methanol.

-

Evaporate the eluate to dryness and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Conditions: [2][3][4][5][6]

-

LC System: Agilent 1290 Infinity Binary LC system or equivalent.[3]

-

Column: Agilent Extend-C18, 100 x 2.1 mm, 1.8 µm or similar reversed-phase column.[3]

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid and ammonium formate.

-

Flow Rate: 0.5 mL/min.[6]

-

Injection Volume: 10 µL.[6]

-

MS System: Agilent 6490 Triple Quadrupole LC-MS/MS system or equivalent.[3]

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.[6]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is typically used for quantification, targeting specific precursor-to-product ion transitions for each alkaloid.

NMR Analysis of Pyrrolizidine Alkaloids

The following is a general protocol for the NMR analysis of purified pyrrolizidine alkaloids.[7][8]

Sample Preparation: [9][10][11]

-

Dissolve 5-25 mg of the purified alkaloid in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄).

-

Transfer the solution to a clean 5 mm NMR tube.

-

Spectrometer: Bruker Avance spectrometer (or equivalent) operating at a high frequency (e.g., 500 MHz for ¹H).

-

¹H NMR: Acquire standard one-dimensional ¹H NMR spectra.

-

¹³C NMR: Acquire proton-decoupled one-dimensional ¹³C NMR spectra.

-

2D NMR: For complete structural elucidation, acquire two-dimensional NMR spectra such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Hepatotoxicity Signaling Pathway of Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids (PAs), including this compound, are known for their hepatotoxicity.[12][13][14] The toxicity is initiated by the metabolic activation of the PAs in the liver by cytochrome P450 enzymes.[14] This process leads to the formation of highly reactive pyrrolic esters. These reactive metabolites can then induce cellular damage through multiple pathways, including the generation of reactive oxygen species (ROS), which leads to oxidative stress, and the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[12][13] Furthermore, pyrrolizidine alkaloids can cause endoplasmic reticulum (ER) stress, which can also trigger apoptosis.[15][16]

Below is a diagram illustrating the key signaling pathways involved in pyrrolizidine alkaloid-induced hepatotoxicity.

Caption: Pyrrolizidine Alkaloid-Induced Hepatotoxicity Pathway.

References

- 1. This compound | C17H27NO6 | CID 156006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bfr.bund.de [bfr.bund.de]

- 3. agilent.com [agilent.com]

- 4. waters.com [waters.com]

- 5. mdpi.com [mdpi.com]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. Structural elucidation and NMR assignments of a new pyrrolizidine alkaloid from Crotalaria vitellina Ker Gawl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NMR Sample Preparation [nmr.chem.umn.edu]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. chemistry.tcd.ie [chemistry.tcd.ie]

- 12. researchgate.net [researchgate.net]

- 13. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The key role of gut–liver axis in pyrrolizidine alkaloid-induced hepatotoxicity and enterotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Role of oxidative stress and endoplasmic reticulum stress in drug-induced liver injury [explorationpub.com]

- 16. Role of endoplasmic reticulum stress in drug‐induced toxicity - PMC [pmc.ncbi.nlm.nih.gov]

7-Acetyllycopsamine in Traditional Medicines: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Acetyllycopsamine is a pyrrolizidine alkaloid (PA) found in a variety of plant species, some of which are utilized in traditional medicine systems across the globe. PAs are a class of secondary metabolites known for their potential toxicity, particularly hepatotoxicity, which raises significant safety concerns regarding the use of PA-containing herbal remedies. This technical guide provides an in-depth overview of the occurrence of this compound in traditional medicines, its quantitative analysis, isolation methodologies, and the current understanding of its biological activities and toxicological mechanisms.

Occurrence of this compound in Traditional Medicinal Plants

This compound has been identified in several plant families, most notably Boraginaceae, Asteraceae, and Fabaceae.[1][2] Many species within these families have a history of use in traditional medicine. For instance, plants from the Boraginaceae family, such as those from the genera Amsinckia, Anchusa, Borago, and Symphytum (comfrey), are known to contain this compound and have been used in various traditional healing practices.[3]

The concentration of this compound can vary significantly depending on the plant species, the part of the plant used (roots, leaves, etc.), and the geographical origin. This variability underscores the importance of rigorous quality control for herbal medicines containing these plants.

Quantitative Data Summary

The following table summarizes the quantitative data on the occurrence of this compound in various plants used in traditional medicine.

| Plant Species (Family) | Plant Part | Traditional Use (Examples) | This compound Concentration (µg/g) | Reference |

| Arnebia guttata (Boraginaceae) | Root | Traditional Chinese Medicine (TCM) for skin conditions and inflammation | 341.56–519.51 (total of 8 PAs including this compound) | [1] |

| Lithospermum erythrorhizon (Boraginaceae) | Root | TCM for skin conditions and as an anti-inflammatory | 71.16–515.73 (total of 8 PAs including this compound) | [1] |

| Arnebia euchroma (Boraginaceae) | Root | TCM for skin conditions and infections | 23.35–207.13 (total of 8 PAs including this compound) | [1] |

| Symphytum officinale (Comfrey) (Boraginaceae) | Root | Traditional European medicine for wound healing and inflammation | 1380-8320 (total PAs, including acetyl-lycopsamine) | [4] |

| Symphytum officinale (Comfrey) (Boraginaceae) | Leaf | Traditional European medicine for wound healing and inflammation | 15-55 (total PAs, including acetyl-lycopsamine) | [4] |

Note: The data for Arnebia and Lithospermum species represent the total concentration of eight different pyrrolizidine alkaloids, including this compound. The data for Symphytum officinale represents the total pyrrolizidine alkaloid content, with acetyl-lycopsamine being a known constituent.

Experimental Protocols

Quantification of this compound by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method is widely used for the sensitive and selective quantification of pyrrolizidine alkaloids in complex matrices like plant extracts.

Sample Preparation:

-

Homogenize the dried and powdered plant material.

-

Extract a known weight of the sample (e.g., 0.5 g) with an appropriate solvent, such as 0.05 M H2SO4 in methanol-water, using ultrasonication or shaking.

-

Centrifuge the extract and collect the supernatant.

-

Purify the extract using solid-phase extraction (SPE) with a cation-exchange cartridge.

-

Elute the alkaloids from the SPE cartridge.

-

Evaporate the eluate to dryness and reconstitute in a suitable solvent for UHPLC-MS/MS analysis.

UHPLC-MS/MS Parameters (Example):

-

UHPLC System: A standard UHPLC system.

-

Column: A C18 reversed-phase column (e.g., Kinetex Evo C18, 2.6 µm, 50 x 2.1 mm).[2]

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound (e.g., m/z 342.2 → [specific fragment ions]).[2]

-

Quantification: Use a calibration curve prepared with a certified reference standard of this compound.

Isolation of this compound from Plant Material

The following is a generalized protocol adapted from methods for isolating lycopsamine, which can be applied to this compound.[5]

Extraction and Preliminary Purification:

-

Macerate the dried and powdered plant material (e.g., Symphytum officinale roots) with an acidified aqueous solution (e.g., 0.5 M HCl).

-

Filter the extract and basify with a strong base (e.g., concentrated NH4OH) to a pH of 9-10.

-

Extract the alkaloids into an organic solvent such as chloroform or dichloromethane.

-

Concentrate the organic extract under reduced pressure.

Chromatographic Purification:

-

Subject the crude alkaloid extract to column chromatography on silica gel or alumina.

-

Elute with a gradient of solvents, such as chloroform-methanol or dichloromethane-methanol, with increasing polarity.

-

Monitor the fractions by thin-layer chromatography (TLC) and combine fractions containing this compound.

-

Further purify the combined fractions using preparative high-performance liquid chromatography (prep-HPLC) on a C18 column to obtain pure this compound.

Structure Elucidation:

The identity and structure of the isolated this compound can be confirmed using spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[2][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C NMR): To elucidate the chemical structure.

Biological Activities and Signaling Pathways

The primary biological activity of concern for this compound, like other unsaturated pyrrolizidine alkaloids, is its hepatotoxicity .[3] PAs are not toxic in their native form but are metabolized in the liver by cytochrome P450 enzymes into highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids). These metabolites can form adducts with cellular macromolecules, including DNA and proteins, leading to cellular damage.

The hepatotoxicity of PAs is thought to involve several interconnected mechanisms, including oxidative stress and endoplasmic reticulum (ER) stress , which can ultimately lead to apoptosis (programmed cell death) of hepatocytes.[7][8]

Proposed Signaling Pathway for PA-Induced Hepatotoxicity

The following diagram illustrates a plausible signaling pathway for the hepatotoxicity induced by pyrrolizidine alkaloids like this compound, based on current research into related compounds.

Caption: Proposed signaling pathway of this compound induced hepatotoxicity.

Experimental Workflow for Investigating Hepatotoxicity

The following diagram outlines a typical experimental workflow to investigate the hepatotoxic effects of this compound.

Caption: Experimental workflow for hepatotoxicity assessment of this compound.

Conclusion

This compound is a naturally occurring pyrrolizidine alkaloid present in various plants used in traditional medicine. Its presence, often in significant concentrations, poses a considerable health risk due to its potential hepatotoxicity. The mechanisms of this toxicity are complex, involving metabolic activation in the liver, leading to oxidative stress, ER stress, and ultimately, hepatocyte apoptosis. Rigorous analytical methods, such as UHPLC-MS/MS, are essential for the quality control of herbal products to ensure patient safety. Further research is warranted to fully elucidate the specific signaling pathways affected by this compound and to develop strategies to mitigate its toxic effects in the context of traditional medicine.

References

- 1. Role of ER Stress in Xenobiotic-Induced Liver Diseases and Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of ER Stress in Xenobiotic-Induced Liver Diseases and Hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C17H27NO6 | CID 156006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Symphytum Species: A Comprehensive Review on Chemical Composition, Food Applications and Phytopharmacology - PMC [pmc.ncbi.nlm.nih.gov]

7-Acetyllycopsamine N-oxide: A Technical Overview of its Natural Occurrence, Analysis, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Acetyllycopsamine N-oxide is a pyrrolizidine alkaloid (PA), a class of secondary metabolites known for their widespread occurrence in the plant kingdom and their potential biological activities. As an N-oxide derivative, it represents a common form in which PAs are stored in plants. This technical guide provides an in-depth overview of the natural sources of this compound N-oxide, detailed methodologies for its extraction and quantification, and a summary of its proposed biosynthetic pathway.

Natural Occurrence

This compound N-oxide, often found alongside its stereoisomer 7-acetylintermedine N-oxide, is predominantly found in species belonging to the Boraginaceae (borage) family. Notably, it is a significant constituent of comfrey (Symphytum officinale L.), a plant with a long history of medicinal use, though concerns about its PA content have led to restrictions on its internal use. Other genera within the Boraginaceae, such as Amsinckia, Anchusa, and Borago, are also known to produce lycopsamine-type alkaloids and their derivatives, making them potential sources of this compound N-oxide.[1] It has also been identified in Eupatorium maculatum and Ageratum conyzoides.

Data Presentation: Quantitative Analysis

The concentration of this compound N-oxide can vary significantly based on the plant species, geographical location, time of harvest, and the specific plant part analyzed. The following table summarizes quantitative data for the stereoisomeric pair of 7-acetylintermedine N-oxide and this compound N-oxide in the roots of Symphytum officinale from various European regions.

| Plant Source | Plant Part | Compound Measured | Concentration (mg/g dry weight) | Analytical Method |

| Symphytum officinale (Switzerland) | Roots | Acetylintermedine-N-oxide + Acetyllycopsamine-N-oxide | 0.13 | HPLC-MS/MS |

| Symphytum officinale (Germany - Sample 1) | Roots | Acetylintermedine-N-oxide + Acetyllycopsamine-N-oxide | 0.25 | HPLC-MS/MS |

| Symphytum officinale (Germany - Sample 2) | Roots | Acetylintermedine-N-oxide + Acetyllycopsamine-N-oxide | 0.18 | HPLC-MS/MS |

| Symphytum officinale (Poland) | Roots | Acetylintermedine-N-oxide + Acetyllycopsamine-N-oxide | 0.15 | HPLC-MS/MS |

Data synthesized from a study on the influence of post-harvest storage time on comfrey roots. The values represent the initial measurements.[2]

Experimental Protocols

The following protocols are synthesized from established methods for the extraction and quantification of pyrrolizidine alkaloids from plant materials.[3][4]

Extraction of Pyrrolizidine Alkaloids

This protocol outlines a general procedure for the extraction of PAs, including this compound N-oxide, from dried plant material.

Materials:

-

Dried and powdered plant material (e.g., roots of Symphytum officinale)

-

Extraction solution: 0.05 M Sulfuric acid in water

-

Neutralization solution: Ammonia solution

-

Methanol (HPLC grade)

-

Water (ultrapure)

-

Centrifuge tubes (50 mL)

-

Ultrasonic bath

-

Centrifuge

-

pH indicator strips or pH meter

-

Folded filter paper

Procedure:

-

Weigh 2.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.

-

Add 20 mL of the extraction solution (0.05 M H₂SO₄) to the sample.

-

Ensure the plant material is completely wetted and place the tube in an ultrasonic bath for 15 minutes at room temperature.

-

Centrifuge the sample for 10 minutes at 3800 x g.

-

Carefully decant the supernatant into a clean collection tube.

-

Resuspend the plant material pellet in another 20 mL of the extraction solution and repeat the sonication and centrifugation steps.

-

Combine the supernatants from both extractions.

-

Neutralize the combined extract to approximately pH 7 using the ammonia solution. Monitor the pH with indicator strips or a pH meter.

-

Filter the neutralized extract through a folded filter paper to remove any fine particulate matter. The filtrate is now ready for solid-phase extraction.

Solid-Phase Extraction (SPE) for Sample Clean-up

This step is crucial for removing interfering compounds from the crude extract prior to HPLC-MS/MS analysis.

Materials:

-

C18 SPE cartridges

-

SPE vacuum manifold

-

Methanol (HPLC grade)

-

Water (ultrapure)

-

Filtered extract from the previous step

Procedure:

-

Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it. Do not allow the cartridge to dry out.

-

Load 10 mL of the filtered, neutralized plant extract onto the conditioned cartridge.

-

Wash the cartridge with 5 mL of water to remove polar impurities.

-

Dry the cartridge under vacuum for 5-10 minutes.

-

Elute the pyrrolizidine alkaloids with two 5 mL portions of methanol into a clean collection tube.

-

Evaporate the methanolic eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC-MS/MS analysis (e.g., 5% methanol in water with 0.1% formic acid).

Quantification by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry is the method of choice for the sensitive and selective quantification of this compound N-oxide.

Instrumentation:

-

HPLC system with a binary pump and autosampler

-

Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm)

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions (Example):

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in methanol

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up the percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

MS/MS Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound N-oxide and an appropriate internal standard should be monitored. For this compound N-oxide (C₁₇H₂₇NO₇, MW: 357.4), the protonated molecule [M+H]⁺ at m/z 358.2 would be the precursor ion. Product ions would be determined by infusion of a standard.

-

Source Parameters: Nebulizer gas, curtain gas, and collision gas pressures, as well as ion source temperature and ion spray voltage, should be optimized for maximum sensitivity.

Mandatory Visualization

Biosynthetic Pathway of Lycopsamine-Type Alkaloids

The following diagram illustrates the postulated biosynthetic pathway leading to lycopsamine-type pyrrolizidine alkaloids, including the precursors to this compound N-oxide. The pathway begins with the amino acid arginine and proceeds through several key intermediates.

Biosynthetic pathway of lycopsamine-type alkaloids.

This simplified diagram shows the key steps in the formation of this compound N-oxide. The initial steps involve the formation of the necine base from amino acid precursors. This core structure is then esterified with a necic acid to form lycopsamine. Subsequent acetylation and N-oxidation reactions yield the final product.[5][6]

References

- 1. Tissue distribution, core biosynthesis and diversification of pyrrolizidine alkaloids of the lycopsamine type in three Boraginaceae species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Influence of the Post-Harvest Storage Time on the Multi-Biological Potential, Phenolic and Pyrrolizidine Alkaloid Content of Comfrey (Symphytum officinale L.) Roots Collected from Different European Regions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. bfr.bund.de [bfr.bund.de]

- 5. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

7-Acetyllycopsamine from Comfrey: A Detailed Protocol for Extraction and Quantification

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the extraction, isolation, and quantification of 7-acetyllycopsamine, a pyrrolizidine alkaloid (PA), from comfrey (Symphytum officinale L.). Due to the known hepatotoxicity of certain PAs, including this compound, standardized and reliable methods for their extraction and analysis are crucial for research and pharmaceutical development. The following protocols are synthesized from established methodologies to ensure accuracy and reproducibility.

I. Introduction

Comfrey has a long history of use in traditional medicine. However, its application has been significantly restricted due to the presence of hepatotoxic pyrrolizidine alkaloids.[1][2][3][4] this compound, along with its isomer 7-acetylintermedine, is often a major PA constituent in comfrey root.[5][6] This application note details a robust laboratory-scale protocol for the extraction and purification of this compound from comfrey root, followed by methods for its quantification.

II. Quantitative Data Summary

The yield of this compound and related alkaloids from comfrey can vary depending on the plant part, geographical origin, and the extraction method employed. The following table summarizes quantitative data from various studies.

| Plant Material | Extraction Method | Key Alkaloids Measured | Yield/Concentration | Reference |

| Comfrey Root | Sonication with basic chloroform followed by SPE | Total Pyrrolizidine Alkaloids | 96.8% average recovery from SPE | [7][8] |

| Comfrey | Sonication with Methanol:H₂O (50:50) | Lycopsamine | Optimized solvent selection | [1][9] |

| Comfrey Leaves | Ultrasound-assisted extraction with Betaine-urea NADES | Lycopsamine | 0.018 mg/g | [10][11] |

| Comfrey Root | Not specified | This compound and 7-acetylintermedine | Major constituents of total alkaloids (0.07%) | [5][12] |

| Comfrey Root and Leaves | Not specified | This compound N-oxide | Dominant compound in roots | [13] |

III. Experimental Protocols

A. Extraction of Pyrrolizidine Alkaloids from Comfrey Root

This protocol is based on a solid-phase extraction (SPE) method which has shown high recovery rates for PAs from comfrey.[7][8]

1. Materials and Reagents:

-

Powdered comfrey root (Symphytum officinale)

-

Chloroform, analytical grade

-

Ammonium hydroxide (or other suitable base)

-

Acetone, analytical grade

-

Petroleum ether, analytical grade

-

Methanol, analytical grade

-

Solid-Phase Extraction (SPE) columns (e.g., Ergosil)

-

Sonicator

-

Shaker

-

Vacuum manifold for SPE

-

Rotary evaporator

2. Procedure:

-

Sample Preparation: Weigh 10 g of finely powdered comfrey root into a suitable flask.

-

Extraction Solvent Preparation: Prepare a basic chloroform solution by adding a sufficient amount of ammonium hydroxide to chloroform to reach a pH of approximately 9-10.

-

Extraction: Add 100 mL of the basic chloroform to the comfrey root powder. Sonicate the mixture for 30 minutes, followed by shaking for 1 hour at room temperature.[7][8]

-

Filtration: Filter the extract through a suitable filter paper to remove the solid plant material.

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition the SPE column by passing 5 mL of methanol followed by 5 mL of basic chloroform through it.

-

Load the filtered extract onto the conditioned SPE column under vacuum.[7][8]

-

Wash the column with 2 mL of acetone-chloroform (8:2, v/v) to remove impurities.[7][8]

-

Wash the column with 2 mL of petroleum ether to remove residual chloroform.[7][8]

-

Dry the column under vacuum for 10 minutes.

-

-

Elution: Elute the PAs from the column with two successive 1 mL aliquots of methanol into a clean collection tube.[7][8]

-

Concentration: Evaporate the methanol eluate to dryness under reduced pressure using a rotary evaporator.

-

Reconstitution: Redissolve the dried extract in a known volume (e.g., 1 mL) of methanol for subsequent analysis.

B. Quantification by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC coupled with mass spectrometry is a powerful technique for the separation and quantification of individual PAs.[1][9][13]

1. Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a C18 reversed-phase column.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, can be effective for separation.[13]

-

Column Temperature: 25 °C has been shown to improve the separation of PA isomers.[13]

-

Mass Spectrometer: An electrospray ionization (ESI) source operated in positive ion mode is typically used for the detection of PAs.

-

Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification of this compound.

2. Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound (if available) of known concentrations in methanol.

-

Calibration Curve: Inject the standard solutions into the HPLC-MS system to generate a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the reconstituted comfrey extract into the HPLC-MS system.

-

Quantification: Identify the peak corresponding to this compound based on its retention time and mass-to-charge ratio (m/z). Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

IV. Visualizations

Workflow for this compound Extraction and Purification

Caption: Workflow of the extraction and purification process for this compound from comfrey root.

Logical Relationship of Analytical Steps

Caption: The analytical workflow for the quantification of this compound using HPLC-MS.

References

- 1. Determination of pyrrolizidine alkaloids in comfrey by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of pyrrolizidine alkaloids in commercial comfrey products (Symphytum sp.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | A Symphytum officinale Root Extract Exerts Anti-inflammatory Properties by Affecting Two Distinct Steps of NF-κB Signaling [frontiersin.org]

- 4. A Symphytum officinale Root Extract Exerts Anti-inflammatory Properties by Affecting Two Distinct Steps of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. A rapid cleanup method for the isolation and concentration of pyrrolizidine alkaloids in comfrey root [agris.fao.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Detoxification of comfrey (Symphytum officinale L.) extract using natural deep eutectic solvent (NADES) and evaluation of its anti-inflammatory, antioxidant, and hepatoprotective properties [frontiersin.org]

- 11. Detoxification of comfrey (Symphytum officinale L.) extract using natural deep eutectic solvent (NADES) and evaluation of its anti-inflammatory, antioxidant, and hepatoprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. LC-MS/MS Evaluation of Pyrrolizidine Alkaloids Profile in Relation to Safety of Comfrey Roots and Leaves from Polish Sources - PMC [pmc.ncbi.nlm.nih.gov]

Purification of 7-Acetyllycopsamine via Column Chromatography: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Acetyllycopsamine, a pyrrolizidine alkaloid found in plants of the Symphytum genus (commonly known as comfrey), is of significant interest to researchers in toxicology and drug development due to its potential biological activity.[1][2] This document provides a detailed protocol for the purification of this compound from a crude plant extract using silica gel column chromatography. The methodology is based on established principles for the separation of pyrrolizidine alkaloids and is designed to yield a product of high purity suitable for further analytical and biological studies.

Introduction

Pyrrolizidine alkaloids (PAs) are a large group of naturally occurring compounds, many of which exhibit significant toxicity.[1] this compound is a monoester PA and a derivative of lycopsamine, often found alongside it in Symphytum officinale.[2][3] The purification of individual PAs is essential for accurate toxicological assessment and for the investigation of their potential pharmacological properties. Column chromatography is a fundamental and widely used technique for the preparative separation of natural products.[4] This protocol outlines a robust method for the isolation of this compound using silica gel as the stationary phase and a solvent gradient as the mobile phase.

Experimental Protocols

Preparation of Crude Alkaloid Extract from Symphytum officinale

This initial extraction protocol is crucial for obtaining a concentrated mixture of alkaloids prior to chromatographic purification.

Materials:

-

Dried and powdered roots of Symphytum officinale

-

Methanol (MeOH)

-

Sulfuric acid (H₂SO₄), 0.5 M

-

Zinc (Zn) dust

-

Ammonia solution (NH₄OH), 25%

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Rotary evaporator

-

Centrifuge

-

pH meter

Procedure:

-

Extraction: Macerate 100 g of powdered S. officinale root with 500 mL of methanol for 24 hours at room temperature. Filter the mixture and repeat the extraction on the plant residue two more times. Combine the methanolic extracts.

-

Acidification and N-Oxide Reduction: Concentrate the combined methanolic extract under reduced pressure. Acidify the aqueous residue to pH 2 with 0.5 M H₂SO₄. Add 10 g of zinc dust in small portions while stirring to reduce the PA N-oxides to their corresponding tertiary bases. Stir the mixture for 4 hours at room temperature.

-

Basification and Liquid-Liquid Extraction: After the reduction is complete, filter the mixture to remove the excess zinc dust. Basify the filtrate to pH 9-10 with a 25% ammonia solution. Perform a liquid-liquid extraction of the basified aqueous solution with dichloromethane (3 x 150 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

Purification of this compound by Silica Gel Column Chromatography

This protocol details the separation of this compound from the crude alkaloid mixture.

Materials:

-

Crude alkaloid extract

-

Silica gel (60 Å, 230-400 mesh)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Diethylamine (Et₂NH)

-

Glass chromatography column (e.g., 50 cm length, 4 cm internal diameter)

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

TLC developing chamber

-

UV lamp (254 nm)

-

Dragendorff's reagent

Procedure:

-

Column Packing: Prepare a slurry of 150 g of silica gel in the initial mobile phase (100% Dichloromethane). Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring a uniform bed. Add a small layer of sand on top of the silica gel to prevent disturbance during sample loading.

-